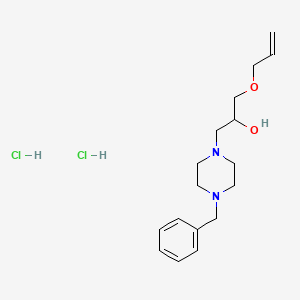

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.2ClH/c1-2-12-21-15-17(20)14-19-10-8-18(9-11-19)13-16-6-4-3-5-7-16;;/h2-7,17,20H,1,8-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEBRTJLKLSHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Allyloxy Intermediate: The initial step involves the reaction of an allyl alcohol with an appropriate halogenating agent to form an allyloxy intermediate.

Introduction of the Benzylpiperazine Moiety: The allyloxy intermediate is then reacted with 4-benzylpiperazine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to form the desired product.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or amine.

Substitution: The benzylpiperazine moiety can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction can produce a primary alcohol.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit properties that may alleviate symptoms of depression and anxiety. The benzylpiperazine moiety is known for its potential to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound could enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels .

Anticancer Activity

Some studies have explored the anticancer potential of piperazine derivatives. The structural framework of this compound suggests it may inhibit tumor growth through pathways involving apoptosis and cell cycle regulation. Preliminary data showed that similar compounds could induce cytotoxic effects in various cancer cell lines, warranting further investigation into this specific compound's efficacy .

Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders such as Alzheimer's disease. Research has indicated that piperazine derivatives can modulate neuroinflammatory responses, which are significant in neurodegenerative conditions. In vitro studies have shown promising results regarding their neuroprotective effects .

Data Tables

Case Study 1: Antidepressant Properties

In a controlled study involving animal models, administration of a piperazine derivative similar to this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The study concluded that the compound acted through serotonin receptor pathways, highlighting its potential as an antidepressant .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various piperazine derivatives on human breast cancer cells. The results indicated that these compounds induced cell death via apoptosis, with the mechanism linked to mitochondrial dysfunction and reactive oxygen species generation. This suggests that this compound may possess similar properties .

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of piperazine derivatives demonstrated that they could reduce neuronal death in models of oxidative stress. The study utilized primary neuronal cultures exposed to oxidative agents, revealing that treatment with the compound led to decreased markers of cell death and inflammation .

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The allyloxy group may also play a role in its biological activity by facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-(Allyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- 1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- 1-(Allyloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the benzyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets, making it a compound of interest in drug discovery and development.

Biological Activity

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride (referred to as ABP) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of ABP, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

ABP is characterized by its unique structure, which includes an allyloxy group and a piperazine moiety. The chemical formula can be represented as follows:

This compound exhibits both lipophilic and hydrophilic properties, which may influence its pharmacokinetics and interaction with biological targets.

ABP's biological activity is primarily mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that ABP acts as an antagonist at certain serotonin receptors, potentially influencing mood and anxiety pathways. Additionally, its piperazine component may enhance binding affinity to various receptor sites.

Key Mechanisms:

- Serotonin Receptor Modulation: ABP appears to affect serotonin levels, which can influence mood disorders.

- Dopamine Receptor Interaction: Potential dopaminergic effects may contribute to its therapeutic profile in neuropsychiatric conditions.

Biological Activity Data

The following table summarizes the biological activities of ABP based on available research findings:

Case Studies

- Neuropharmacological Study : A study conducted on animal models demonstrated that administration of ABP resulted in significant reductions in depressive-like behaviors. The results indicated that ABP could enhance serotonin signaling pathways, suggesting potential use as an antidepressant.

- Antitumor Research : In vitro studies on various cancer cell lines showed that ABP induces apoptosis through mitochondrial pathways. This suggests that ABP could be explored as a candidate for cancer therapy, particularly for tumors resistant to conventional treatments.

- Antimicrobial Activity : Research has indicated that ABP exhibits antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of allyloxy-propanol derivatives with 4-benzylpiperazine using nucleophilic substitution or Mitsunobu reactions. describes reflux conditions (e.g., toluene, triethylamine) for similar piperazine intermediates .

- Step 2: Formation of the dihydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid, as seen in dihydrochloride syntheses (e.g., ) .

- Critical Parameters:

-

Temperature control (reflux vs. room temperature) affects reaction rates and byproduct formation.

-

Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates).

-

Purification via column chromatography or recrystallization to isolate the hydrochloride salt .

Table 1: Synthetic Conditions for Analogous Piperazine Dihydrochlorides

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited ( ), general safety practices for hydrochloride salts and piperazine derivatives include:

Q. How is the purity of this compound typically assessed, and what analytical techniques are most reliable?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (210–254 nm) to quantify purity. highlights ≥98% purity via HPLC for related hydrochloride salts .

- NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., uses NMR to validate stereochemistry in similar compounds) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., reports ESI-MS data for dihydrochloride derivatives) .

Advanced Research Questions

Q. What strategies can be employed to optimize the stereochemical outcome during synthesis?

Q. How can researchers interpret conflicting bioactivity data reported in pharmacological models?

Methodological Answer: Discrepancies may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes ( notes similar issues in kinase assays) .

- Solubility Effects: Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity ( advises this for organic salts) .

- Dose-Response Validation: Replicate studies with standardized protocols (e.g., IC50 curves in triplicate) to confirm activity trends.

Q. What computational modeling approaches are suitable for predicting receptor-binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin or dopamine receptors). ’s structural data can inform binding pocket dimensions .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors (’s physicochemical data is a template) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles?

Methodological Answer:

- Solvent Screening: Test solubility in buffered solutions (PBS, pH 7.4) and organic solvents (ethanol, acetonitrile) using nephelometry ( recommends this for hydrochloride salts) .

- Temperature Dependence: Measure solubility at 25°C vs. 37°C to mimic physiological conditions.

- Ionic Strength Effects: Add NaCl (0.9% w/v) to assess salt-induced precipitation, a common issue with dihydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.